

Mass spectrometry of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

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Compound of Interest

Compound Name: 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

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An Application Note on the Mass Spectrometric Analysis of **7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid**

Introduction

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a halogenated heterocyclic compound. Benzofuran derivatives are recognized for their diverse pharmacological activities and are often used as intermediates in drug development.^{[1][2]} The development and quality control of pharmaceuticals and chemical intermediates require robust analytical methods for their identification and characterization. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the sensitive and selective analysis of such compounds.^{[1][3]} This application note outlines a detailed protocol for the analysis of **7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid** using Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on its predicted fragmentation pattern.

Experimental Protocols

A precise and validated methodology is crucial for the accurate analysis of pharmaceutical intermediates. The following protocol describes a general procedure for analyzing **7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid** using LC-MS.

Sample Preparation

- Standard Solution Preparation: Accurately weigh approximately 1 mg of **7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid** standard and transfer it into a 10 mL volumetric flask.
- Dissolution: Add a suitable solvent such as methanol or acetonitrile to dissolve the compound. Sonicate for 10-15 minutes to ensure complete dissolution.[1]
- Dilution: Dilute the solution to the mark with the same solvent to achieve a stock solution concentration of 100 µg/mL.
- Working Solution: Perform serial dilutions of the stock solution with the mobile phase to prepare working solutions for analysis, typically within a 1-10 µg/mL concentration range.
- Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]

Liquid Chromatography (LC) Method

- Instrument: A standard High-Performance Liquid Chromatography (HPLC) system.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.

Mass Spectrometry (MS) Method

- Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Ion Trap instrument.[4]

- Ionization Mode: Negative Electrospray Ionization (ESI-). Carboxylic acids readily deprotonate to form $[M-H]^-$ ions.
- Mass Range: m/z 50 - 500.
- Capillary Voltage: 3.5 kV.
- Drying Gas Flow: 10 L/min.
- Drying Gas Temperature: 300 °C.
- Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Data Presentation

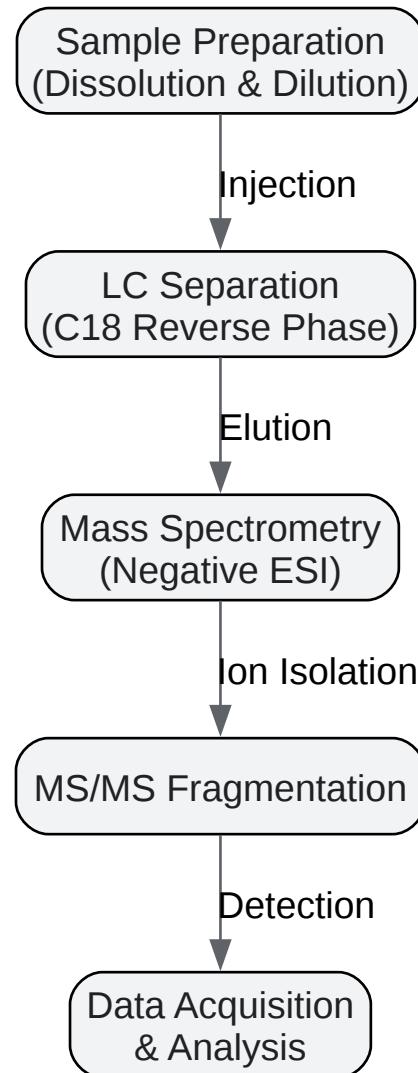
The molecular formula of **7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid** is $C_9H_4BrClO_3$. Due to the presence of bromine ($^{79}Br/^{81}Br$ isotopes in an approximate 1:1 ratio) and chlorine ($^{35}Cl/^{37}Cl$ isotopes in an approximate 3:1 ratio), the molecular ion will exhibit a characteristic isotopic pattern. The table below summarizes the predicted accurate masses for the deprotonated molecular ion ($[M-H]^-$) and its primary fragments.

Ion Description	Proposed Formula	Predicted m/z (Monoisotopic)
Deprotonated Molecular Ion	$[C_9H_3BrClO_3]^-$	272.8853
Loss of Carbon Dioxide	$[C_8H_3BrClO]^-$	228.9061
$[M-H-CO_2-Br]^-$	$[C_8H_3ClO]^-$	149.9899
$[M-H-CO_2-Cl]^-$	$[C_8H_3BrO]^-$	193.9400

Visualization of Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the proposed mass spectral fragmentation pathway for **7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid**.

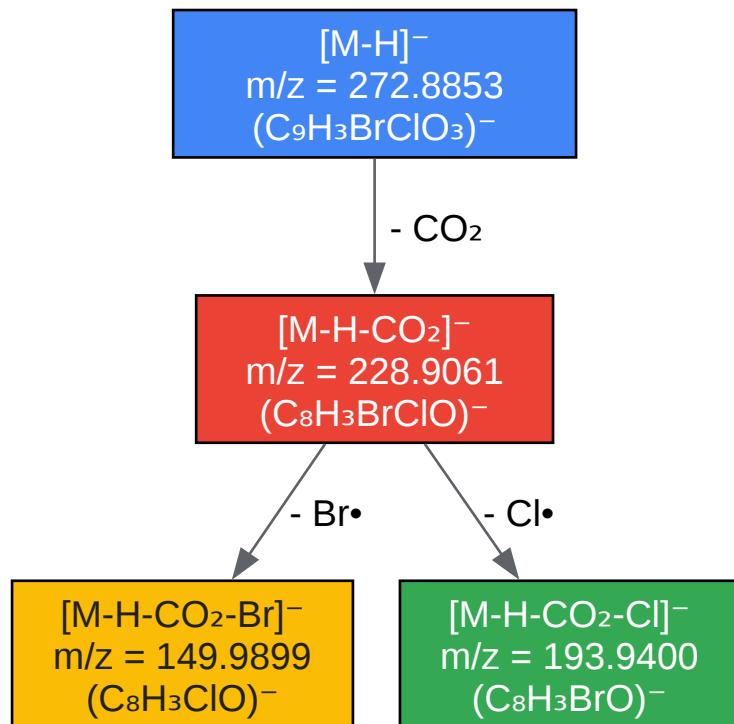
Experimental Workflow for LC-MS Analysis



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Caption: A typical workflow for the LC-MS analysis of a small molecule.

Proposed ESI- MS/MS Fragmentation Pathway

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Caption: Proposed fragmentation of **7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid**.

Results and Discussion

The mass spectrometric analysis of **7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid** is expected to yield clear and interpretable data. In negative ESI mode, the compound will readily deprotonate to form the molecular ion $[M-H]^-$ at m/z 272.8853 (for the ^{79}Br and ^{35}Cl isotopologue).

Upon collision-induced dissociation (CID) in MS/MS analysis, the most likely initial fragmentation event for a carboxylic acid is the neutral loss of carbon dioxide (CO_2 , 43.99 Da). [5][6] This would result in a prominent fragment ion at m/z 228.9061. This fragment, corresponding to the deprotonated 7-bromo-5-chloro-1-benzofuran core, can undergo further fragmentation. Subsequent fragmentation steps would likely involve the homolytic cleavage of the carbon-halogen bonds, leading to the loss of a bromine radical ($\cdot\text{Br}$) or a chlorine radical ($\cdot\text{Cl}$). [7] These losses would produce fragment ions at m/z 149.9899 and m/z 193.9400,

respectively. These characteristic fragmentation patterns provide a high degree of confidence in the structural elucidation of the analyte.

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